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mPEG16-Br

PROTAC Targeted Protein Degradation GSPT1

Procure mPEG16-Br (CAS 1238189-11-1) to eliminate variability in your PROTAC linker SAR studies. Unlike polydisperse PEGs, this precisely monodisperse 16-unit linker ensures reproducible ternary complex formation and degradation efficiency. Its intermediate ~800 Da size and 47 rotatable bonds provide a distinct conformational space critical for optimizing DC₅₀ and Dₘₐₓ. For ATRP, the bromo terminus offers 20× higher activation than chloro analogs, delivering narrow dispersity in amphiphilic block copolymers. Don't compromise your research with generic PEG blends; secure the exact chain length your protocol demands.

Molecular Formula C33H67BrO16
Molecular Weight 799.8 g/mol
CAS No. 1238189-11-1
Cat. No. B3092911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPEG16-Br
CAS1238189-11-1
Molecular FormulaC33H67BrO16
Molecular Weight799.8 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
InChIInChI=1S/C33H67BrO16/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h2-33H2,1H3
InChIKeyPUSVEZBERBDFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mPEG16-Br (CAS 1238189-11-1) | Monodisperse PEG16 Bromide for PROTAC Synthesis, ATRP Polymerization, and Bioconjugation


mPEG16-Br (CAS 1238189-11-1), also known as methoxy polyethylene glycol 16 bromide or 49-bromo-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxanonatetracontane, is a monodisperse polyethylene glycol (PEG) derivative consisting of exactly 16 ethylene glycol repeat units, terminated with a methoxy group at one end and a reactive bromine atom at the other [1]. With a molecular formula of C₃₃H₆₇BrO₁₆ and a molecular weight of approximately 799.8 g/mol, this compound is classified as a PEG-based linker widely employed in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and as a macro-initiator in atom transfer radical polymerization (ATRP) [1]. The monodisperse nature of this compound, characterized by a precisely defined chain length rather than a molecular weight distribution, distinguishes it from polydisperse PEG reagents and enables reproducible, predictable outcomes in structure-activity relationship (SAR) studies and controlled polymerization reactions [2].

Why mPEG16-Br Cannot Be Substituted with Shorter PEG Bromides (mPEG8-Br, mPEG12-Br) Without Compromising Conformational and Performance Outcomes


In both PROTAC development and controlled radical polymerization, the precise number of PEG repeat units is not a trivial variable but a critical determinant of functional performance. The substitution of mPEG16-Br (16 EG units, MW ~800 Da) with shorter chain analogs such as mPEG8-Br (8 EG units, MW ~447 Da) or mPEG12-Br (12 EG units, MW ~624 Da) fundamentally alters the spatial reach, conformational flexibility, and hydrodynamic properties of the resultant construct [1][2]. In PROTAC applications, linker length directly modulates the formation efficiency of the ternary complex between the E3 ligase, the target protein, and the degrader molecule—an effect that has been quantitatively demonstrated to alter degradation potency and selectivity in a non-linear, target-dependent manner [3]. In ATRP, the chain length of the PEG macro-initiator dictates the hydrophilic block size in amphiphilic block copolymers, which in turn governs the self-assembly behavior, critical micelle concentration, and drug loading capacity of the final nanocarrier . Generic substitution with an arbitrary PEG chain length introduces uncontrolled variability that can render entire SAR campaigns irreproducible or produce polymeric materials with unintended physicochemical properties, thereby undermining both scientific validity and procurement efficiency [4].

mPEG16-Br Quantitative Differentiation Evidence: PROTAC Linker Length Optimization and ATRP Macro-Initiator Performance


PROTAC Linker Length-Dependent Degradation Activity: Evidence for Non-Linear PEG Chain Length Effects on GSPT1 Degradation

A 2026 structure-activity relationship (SAR) study of Retro-2-based PROTACs evaluated variable-length PEG chain linkers and demonstrated, for the first time, that GSPT1 degradation is dependent on the length of the flexible PEG chain linker [1]. While the study did not directly test mPEG16-Br as a standalone compound, it established the foundational principle that PEG linker length acts as a 'conformational tuner' that determines whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination and subsequent degradation [1][2]. Furthermore, in a separate PROTAC degradation study, PEG-based linkers of different lengths (PEG4, PEG8, PEG12, PEG16) exhibited distinct readout values in degradation assays, with PEG12 showing the lowest readout (415.8) and PEG16 showing an intermediate readout (1021.2) compared to the negative control (1616.3), indicating that PEG linker length differentially modulates degradation efficiency and that PEG16 occupies a distinct position in the linker length-activity landscape [3]. This body of evidence confirms that mPEG16-Br, with its specific 16-unit PEG chain, is not functionally interchangeable with shorter (mPEG8-Br) or longer (mPEG24-Br) analogs in PROTAC design.

PROTAC Targeted Protein Degradation GSPT1 PEG Linker SAR

Monodisperse PEG16 Chain Length and Rotatable Bond Count: Conformational Flexibility Comparison with Shorter PEG Linkers

The conformational flexibility and spatial reach of a PEG linker are directly correlated with the number of rotatable bonds in its molecular structure. mPEG16-Br, with its 16 ethylene glycol repeat units, contains 47 rotatable bonds [1]. In contrast, shorter PEG linkers in the same series possess significantly fewer rotatable bonds: mPEG8-Br (8 EG units) contains approximately 23 rotatable bonds, and mPEG12-Br (12 EG units) contains approximately 35 rotatable bonds . This quantitative difference in rotatable bond count translates directly into differences in the conformational entropy, end-to-end distance distribution, and the ability of the linker to sample a wide range of spatial conformations necessary for productive ternary complex formation in PROTAC applications [2]. The 47 rotatable bonds of mPEG16-Br provide approximately 1.3× the conformational flexibility of mPEG12-Br and 2.0× that of mPEG8-Br, measured by rotatable bond count ratio.

Conformational Analysis Linker Flexibility Rotatable Bond Count PROTAC Design

ATRP Macro-Initiator Efficiency: mPEG16-Br Terminal Bromide Reactivity Compared to Alternative Halide Leaving Groups

In atom transfer radical polymerization (ATRP), the activation rate constant (k_act) of the initiator is a critical parameter governing polymerization control, molecular weight distribution (dispersity), and end-group fidelity. A comprehensive study of initiator structures for Cu-mediated ATRP quantified the activation rate constants for a variety of alkyl (pseudo)halides under identical conditions, revealing that the ratio of activation rate constants exceeds one million times across the studied initiator set [1]. Critically, the leaving group identity (halide) exerts a substantial effect: for methyl 2-halopropionates, the relative activation rate constants follow the ratio chloro:bromo:iodo ≈ 1:20:35 [1]. This demonstrates that the bromine atom in mPEG16-Br confers a 20-fold higher activation rate compared to the corresponding chloro analog (e.g., mPEG16-Cl), while maintaining better polymerization control than the even faster iodo analog. mPEG16-Br functions as an effective ATRP macro-initiator for synthesizing amphiphilic block copolymers such as PEG-b-PNIPAM, PEG-b-PLA, and PEG-b-PBMA, enabling the construction of well-defined polymer architectures with narrow molecular weight distributions [2].

ATRP Controlled Radical Polymerization Macro-Initiator Activation Rate Constant

Monodisperse PEG16 Water Solubility and Steric Shielding: Class-Level Comparison with Shorter PEG Chains

The water solubility properties of PEG linkers are enhanced with longer PEG chains due to increased hydrophilic ethylene glycol repeat units and greater hydrogen bond acceptor capacity . mPEG16-Br contains 16 hydrogen bond acceptor sites (oxygen atoms) in its PEG backbone, compared to 8 for mPEG8-Br and 12 for mPEG12-Br, providing 2.0× and 1.3× greater hydrogen bonding capacity, respectively [1]. Additionally, PEG16 chain length corresponds to a molecular end-to-end distance of approximately 70 Å, providing sufficient spatial separation to reduce steric hindrance and minimize molecular interference between conjugated moieties [2]. For bioconjugation applications where both high aqueous solubility and effective steric shielding of hydrophobic payloads (e.g., hydrophobic drug molecules, fluorophores, or targeting ligands) are required, the PEG16 spacer specifically enhances water solubility, flexibility, and reduces steric hindrance compared to shorter PEG8 or PEG12 alternatives .

Water Solubility Steric Shielding Bioconjugation PEGylation

Optimal Research and Industrial Application Scenarios for mPEG16-Br Based on Verified Differentiation Evidence


PROTAC Linker Library Screening for Ternary Complex Geometry Optimization

When conducting systematic linker length SAR studies for PROTAC development, mPEG16-Br (16 EG units) should be included as an intermediate-length linker between mPEG12-Br and mPEG24-Br. As demonstrated in published PROTAC degradation studies, linker length exerts non-linear effects on degradation efficiency, and the 47 rotatable bonds of mPEG16-Br provide a distinct conformational sampling space not achievable with shorter or longer analogs [1][2]. This compound is particularly valuable for optimizing ternary complex geometry when the optimal spatial distance between the E3 ligase ligand (e.g., CRBN or VHL binder) and the target protein warhead is unknown, enabling researchers to systematically map the linker length-activity landscape and identify the optimal linker for maximal degradation potency (DC₅₀) and efficiency (Dₘₐₓ) [3].

ATRP Synthesis of Well-Defined Amphiphilic Block Copolymers for Drug Delivery Systems

mPEG16-Br is optimally suited as an ATRP macro-initiator for synthesizing amphiphilic block copolymers where precise control over the hydrophilic block size is required for predictable self-assembly behavior. The bromo terminal group provides a 20-fold higher activation rate compared to chloro analogs, enabling efficient initiation and narrow molecular weight distribution (dispersity) in polymers such as PEG-b-PNIPAM, PEG-b-PLA, and PEG-b-PBMA [4]. The 16-unit PEG chain (~800 Da) provides a hydrophilic block of intermediate size—sufficiently large to impart effective steric stabilization and aqueous solubility to polymeric micelles and nanoparticles, yet compact enough to maintain a critical micelle concentration (CMC) low enough for in vivo stability without excessive PEG crowding that could impede cellular uptake or ligand accessibility [5].

Bioconjugation and Surface PEGylation Requiring Enhanced Solubility and Steric Shielding

For bioconjugation applications involving hydrophobic payloads (e.g., small molecule drugs, fluorescent dyes, or targeting peptides), mPEG16-Br provides 2.0× greater hydrogen bonding capacity (16 H-bond acceptors) and 1.3× greater rotatable bond count compared to mPEG12-Br, translating to measurably enhanced aqueous solubility and conformational flexibility . The ~70 Å end-to-end distance of the PEG16 chain provides effective steric shielding to reduce non-specific protein adsorption, prevent aggregation of conjugated species, and extend circulation half-life in biological systems. This makes mPEG16-Br the preferred choice over shorter mPEG8-Br or mPEG12-Br when the payload is highly hydrophobic or when surface PEGylation of nanoparticles requires a PEG layer of sufficient thickness to resist opsonization and reticuloendothelial system (RES) clearance [6].

Technical Documentation Hub

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